molecular formula C13H8Cl2O2S B1468962 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 5101-53-1

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid

Cat. No. B1468962
CAS RN: 5101-53-1
M. Wt: 299.2 g/mol
InChI Key: YVCUWBJKGWDSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C13H8Cl2O2S. It has a molecular weight of 299.17 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid consists of 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is a powder that is stored at room temperature . The melting point is between 177-180 degrees Celsius .

Scientific Research Applications

Chemical Properties

“5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid” has a CAS Number of 5101-53-1 and a molecular weight of 299.18 . It is a powder at room temperature . The melting point of this compound is between 177-180°C .

Synthesis

The synthesis of “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid” starts from 4-chlorobenzoic acid . The process involves esterification, hydrazination, salt formation, and cyclization . This leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .

Antiviral Activity

Some derivatives of “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid” have shown anti-tobacco mosaic virus activity . Specifically, compounds 7b and 7i have demonstrated this property .

Antibiotic Properties

Sulfonamide drugs, which are associated with “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid”, have brought about an antibiotic revolution in medicine . They are associated with a wide range of biological activities .

Antifungal Properties

Sulfonamide derivatives, which include “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid”, have also been reported to possess antifungal properties . This makes them potential candidates for agricultural applications .

Herbicidal Properties

Sulfonamide derivatives, including “5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid”, have been reported to possess herbicidal properties . This makes them potential candidates for use in agriculture .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCUWBJKGWDSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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